2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S It is characterized by the presence of a fluorine atom at the second position, a methoxy group at the sixth position, and a sulfonyl fluoride group at the fourth position on a pyridine ring
Preparation Methods
The synthesis of 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a fluorinated pyridine derivative. One common method includes the reaction of 2-fluoro-6-methoxypyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to optimize the efficiency and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinate derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as the sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a useful tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride include other fluorinated pyridine derivatives and sulfonyl fluorides. For example:
2-Fluoro-6-methylpyridine: This compound has a methyl group instead of a methoxy group and lacks the sulfonyl fluoride group, resulting in different chemical properties and reactivity.
2-Fluoro-4-sulfonyl fluoride pyridine: This compound lacks the methoxy group, which can affect its solubility and reactivity compared to this compound.
Properties
IUPAC Name |
2-fluoro-6-methoxypyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALDEMCLNCZAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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